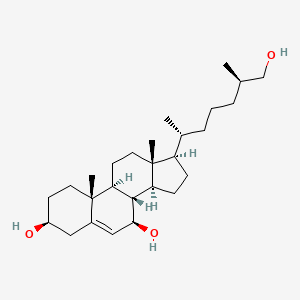

7β,27-二羟基胆固醇

描述

7beta,27-Dihydroxycholesterol is a type of oxysterol . It is a substrate for the enzyme 11β-hydroxysteroid dehydrogenases (11β-HSDs) . It is also an agonist of retinoic acid receptor-related orphan receptor γ (RORγ) and RORγt .

Synthesis Analysis

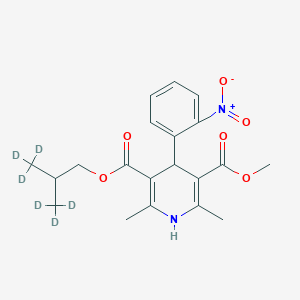

The synthesis of 7beta,27-Dihydroxycholesterol involves the conversion of cholesterol to 27HC by the enzyme Cytochrome P450 27A1 (CYP27A1) . The rate-determining step in the “neutral” pathway of bile acid biosynthesis involves the hydroxylation and carboxylation of 7α−HC by CYP27A1 .Molecular Structure Analysis

The molecular structure of 7beta,27-Dihydroxycholesterol is represented by the formula C27H46O3 . The InChI representation isInChI=1S/C27H46O3/c1-17 (16-28)6-5-7-18 (2)21-8-9-22-25-23 (11-13-27 (21,22)4)26 (3)12-10-20 (29)14-19 (26)15-24 (25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 . Physical And Chemical Properties Analysis

The physical and chemical properties of 7beta,27-Dihydroxycholesterol include a molecular weight of 418.34, XLogP of 6.72, and it has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 rotatable bonds .科学研究应用

1. 血浆代谢组学中的氧甾醇

7β,27-二羟基胆固醇是一种关键的氧甾醇,这类分子作为阿尔茨海默病和多发性硬化症等神经退行性疾病的潜在生物标志物而备受关注。先进的分析方法,如高效液相色谱-质谱法,促进了此类氧甾醇的识别,包括人血浆中的 7β,27-二羟基胆固醇。这在靶向代谢组学分析中起着至关重要的作用,提供了对代谢组中甾醇和氧甾醇区域的见解 (Griffiths 等人,2008)。

2. 诱导凋亡和免疫抑制作用

7β,27-二羟基胆固醇与其他氧甾醇一起,因其对细胞凋亡的影响而受到研究,尤其是在胸腺细胞中。研究表明,虽然 25-羟基胆固醇和 27-羟基胆固醇等氧甾醇可以诱导细胞凋亡,但它们的代谢物(包括 7β,27-二羟基胆固醇)不会诱导这种细胞死亡。这表明 7β-羟基化在保护细胞免受某些氧甾醇毒性影响方面具有潜在的调节作用 (Zhang 等人,1997)。

3. 在胆汁酸合成中的作用

7β,27-二羟基胆固醇参与胆汁酸生物合成的替代途径。在某些先天性疾病(如史密斯-莱姆利-奥皮茨综合征)中,胆固醇及其衍生物(包括 7β,27-二羟基胆固醇)的代谢异常会导致胆汁酸生成异常。了解这些机制有助于阐明此类疾病的病理生理学并制定治疗策略 (Honda 等人,1999)。

4. 氧化应激生物标志物

7β,27-二羟基胆固醇作为一种氧甾醇,是氧化应激的标志物。研究表明它在人体内与其他氧甾醇相互转化,这对于理解动脉粥样硬化等疾病的潜在机制至关重要。这项研究提供了这些氧甾醇作为各种疾病中氧化应激替代标志物的潜力的见解 (Larsson 等人,2007)。

5. 免疫细胞迁移和神经炎症

7β,27-二羟基胆固醇在免疫反应中的作用,特别是在神经炎症中,一直是近期研究的重点。它充当某些受体的配体,影响免疫细胞在多发性硬化症等疾病中的迁移。这项研究为氧甾醇的免疫调节潜力及其在神经免疫学中的应用提供了重要的见解 (Kurschus & Wanke, 2018)。

未来方向

作用机制

Target of Action

The primary target of 7beta,27-Dihydroxycholesterol is GPR183 . GPR183, also known as EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system’s response to inflammation and infection .

Mode of Action

7beta,27-Dihydroxycholesterol acts as an agonist for the GPR183 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 7beta,27-Dihydroxycholesterol binds to the GPR183 receptor, activating it .

Biochemical Pathways

These pathways play a role in immune cell migration and positioning within secondary lymphoid organs .

Pharmacokinetics

As a cholesterol derivative, it is likely to follow similar pharmacokinetic properties as other sterols .

Result of Action

The activation of the GPR183 receptor by 7beta,27-Dihydroxycholesterol influences the migration and positioning of immune cells. This can impact the body’s immune response to inflammation and infection .

Action Environment

The action, efficacy, and stability of 7beta,27-Dihydroxycholesterol can be influenced by various environmental factors. These can include the presence of other signaling molecules, the physiological state of the body, and the presence of diseases or conditions that may alter the function of the GPR183 receptor or the immune response .

生化分析

Biochemical Properties

7beta,27-Dihydroxycholesterol is a potent and selective activator of RORγt . It has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it promotes the differentiation of mouse and human CD4+ Th17 cells .

Cellular Effects

7beta,27-Dihydroxycholesterol has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it increases the production of IL-17, which is dependent on CYP27A1 .

Molecular Mechanism

The molecular mechanism of action of 7beta,27-Dihydroxycholesterol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a chemoattractant to lymphocytes expressing the G protein-coupled receptor Epstein-Barr virus-induced gene 2 .

Temporal Effects in Laboratory Settings

The effects of 7beta,27-Dihydroxycholesterol change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 7beta,27-Dihydroxycholesterol vary with different dosages in animal models . Studies have shown that it induces IL-17 production in mice when administered subcutaneously .

Metabolic Pathways

7beta,27-Dihydroxycholesterol is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7beta,27-Dihydroxycholesterol within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of 7beta,27-Dihydroxycholesterol and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-BMOLSTJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

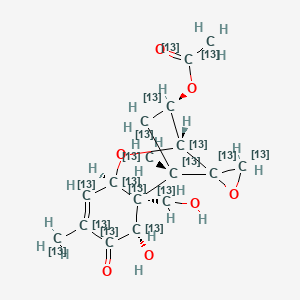

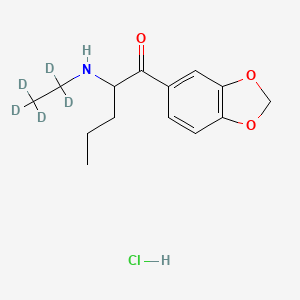

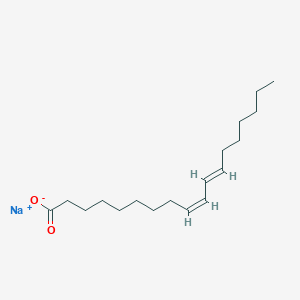

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)

![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)